5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling with aryl bromides, to form the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.
Scientific Research Applications
5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Medicine: The compound’s structural properties make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring system can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: This compound is structurally similar and can be synthesized from 2-methylthiophene.
5-Methyl-2-thiophenecarboxaldehyde: Another related compound that shares the thiophene ring system.
Uniqueness
5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H8O2S2 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c1-6-7(4-5-13-6)8-2-3-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
ZICHMJOBSQZMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.